2-羟基油酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

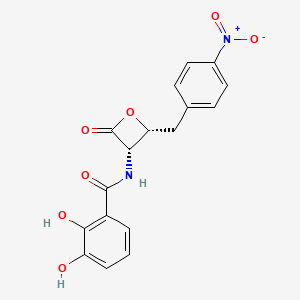

Minerval, also known as 2-hydroxyoleic acid, is a synthetic derivative of oleic acid. It represents a new class of orally bioavailable lipids designed to treat human cancer. Minerval is considered non-toxic and has shown potential in impairing cancer cell proliferation by arresting cell cycle progress from the G1 to S phase .

科学研究应用

米纳维尔具有广泛的科学研究应用,包括:

化学: 用作研究脂类行为和相互作用的模型化合物。

生物学: 研究它在细胞膜结构和功能中的作用。

医学: 探索其在癌症治疗中的潜力,特别是在抑制癌细胞增殖和诱导凋亡方面。

工业: 用于脂类药物递送系统的开发和其他药物应用.

作用机制

米纳维尔通过改变细胞膜的脂类组成发挥作用。它激活质膜中的鞘磷脂合酶,导致磷脂酰乙醇胺和磷脂酰胆碱水平降低。这种膜脂结构的变化会影响各种蛋白质(包括蛋白激酶C和Ras癌基因)的定位和活性。 此外,米纳维尔作为线粒体氧化磷酸化的ATP耗竭解偶联剂,选择性地诱导癌细胞凋亡 .

生化分析

Biochemical Properties

2-Hydroxyoleic acid interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions . It has been shown to regulate the structure of model membranes and their interaction with certain peripheral signaling proteins . This regulation is thought to arise through its influence on signaling proteins .

Cellular Effects

2-Hydroxyoleic acid has been found to induce endoplasmic reticulum stress and autophagy in human glioma cells . It also increases the cholesterol and sphingomyelin content while decreasing that of phosphatidylserine-phosphatidylinositol lipids . These changes in the structural properties of the plasma membrane may modulate the activity of signaling proteins that associate with the cell membrane .

Molecular Mechanism

The molecular mechanism of 2-Hydroxyoleic acid involves its insertion into the plasma membrane, altering its structure and biophysical properties . This alteration influences the functioning of membrane proteins and cell signaling . It has been demonstrated that 2-Hydroxyoleic acid increases the sphingomyelin content via sphingomyelin synthase activation .

Temporal Effects in Laboratory Settings

It has been shown to have significant antitumor properties, altering membrane lipid composition and structure, and activating various cell fate pathways .

Dosage Effects in Animal Models

In animal models, 2-Hydroxyoleic acid has been shown to have antihypertensive properties . It significantly reduced ipsilateral mechanical and thermal hypersensitivity up to 7 days after nerve injury .

Metabolic Pathways

It has been shown to influence lipid metabolism that is altered in hypertensive animals .

Transport and Distribution

The transport and distribution of 2-Hydroxyoleic acid within cells and tissues are influenced by its ability to alter membrane lipid composition and structure . This alteration can affect the localization or accumulation of 2-Hydroxyoleic acid within cells .

Subcellular Localization

The subcellular localization of 2-Hydroxyoleic acid is likely influenced by its interaction with the plasma membrane . Its ability to alter membrane lipid composition and structure can affect its activity or function within specific compartments or organelles .

准备方法

合成路线和反应条件: 米纳维尔是通过油酸的羟基化合成的。该反应涉及在油酸分子中第二个碳原子处引入一个羟基。此过程通常需要催化剂和特定的反应条件以确保油酸的选择性羟基化。

工业生产方法: 在工业环境中,米纳维尔的生产涉及大规模的羟基化过程。这些过程针对高产率和高纯度进行了优化,通常采用连续流动反应器和先进的纯化技术来分离所需产物。

化学反应分析

反应类型: 米纳维尔经历各种化学反应,包括:

氧化: 根据所用反应条件和试剂,米纳维尔可以氧化成不同的产物。

还原: 还原反应可以修饰羟基,有可能将其转化为其他官能团。

取代: 米纳维尔中的羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤化物或胺等亲核试剂可用于取代反应。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或烷烃。

相似化合物的比较

米纳维尔在通过改变膜脂组成和诱导线粒体功能障碍来选择性靶向癌细胞方面是独一无二的。类似的化合物包括:

油酸: 米纳维尔的母体化合物,缺乏赋予米纳维尔独特特性的特定羟基。

FCCP(碳酰氰-对-三氟甲氧基苯腙): 一种类似于米纳维尔的作用机制的氧化磷酸化解偶联剂。

米纳维尔在膜脂改变和线粒体解偶联方面的独特组合使其成为一种很有前景的抗癌治疗候选药物,将其与其他类似化合物区分开来。

属性

CAS 编号 |

56472-29-8 |

|---|---|

分子式 |

C18H34O3 |

分子量 |

298.5 g/mol |

IUPAC 名称 |

(Z,2R)-2-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/t17-/m1/s1 |

InChI 键 |

JBSOOFITVPOOSY-DOOKAGJSSA-N |

SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)O |

手性 SMILES |

CCCCCCCC/C=C\CCCCCC[C@H](C(=O)O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)O |

外观 |

Solid powder |

Pictograms |

Corrosive |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-hydroxyoleic acid 2-OHOA compound |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)

![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)